molecular formula C18H23N3O B6471052 3-methyl-4-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine CAS No. 2640886-10-6

3-methyl-4-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine

Cat. No.: B6471052
CAS No.: 2640886-10-6
M. Wt: 297.4 g/mol
InChI Key: OQWWTJVUGRLOFV-UHFFFAOYSA-N
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Description

3-Methyl-4-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine (CAS 2640886-10-6) is a synthetic small molecule with the molecular formula C18H23N3O and a molecular weight of 297.4 g/mol . This compound belongs to a class of 3-(piperidin-4-ylmethoxy)pyridine derivatives, which have been identified as potent, selective, and competitive inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A) . LSD1 is a key FAD-dependent epigenetic enzyme that regulates gene expression by demethylating mono- and di-methylated histone H3 lysine 4 (H3K4), and its overexpression is implicated in certain cancers . In research settings, this compound and its structural analogs have demonstrated significant value in epigenetic and oncology studies. They function by competitively inhibiting LSD1's interaction with its dimethylated H3K4 substrate, leading to an accumulation of H3K4 methylation marks . This mechanism can effectively block the proliferation of several leukemia and solid tumor cell lines with EC50 values reaching as low as 280 nM, while exhibiting negligible effects on normal cells, highlighting its potential as a targeted therapeutic probe . Furthermore, these inhibitors exhibit high selectivity (>160-fold) against the related enzymes monoamine oxidase A and B (MAO-A/B), reducing the potential for off-target effects in experimental models . Researchers can utilize this compound to investigate the role of LSD1 in cancer biology, study epigenetic regulation of gene expression, and explore novel pathways for targeted cancer therapy . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methyl-4-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-15-12-20-9-4-18(15)22-14-17-5-10-21(11-6-17)13-16-2-7-19-8-3-16/h2-4,7-9,12,17H,5-6,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWWTJVUGRLOFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine typically involves multiple steps, starting with the preparation of the pyridine and piperidine precursors. One common approach is to first synthesize the pyridine derivative and then introduce the piperidine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine can undergo various chemical reactions, including:

  • Oxidation: : The pyridine ring can be oxidized to form pyridine N-oxide derivatives.

  • Reduction: : Reduction reactions can be performed on the pyridine ring to produce pyridine derivatives with different functional groups.

  • Substitution: : Nucleophilic substitution reactions can be used to introduce different substituents on the pyridine and piperidine rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Strong bases such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are typically employed.

Major Products Formed

  • Oxidation: : Pyridine N-oxide derivatives.

  • Reduction: : Reduced pyridine derivatives with different functional groups.

  • Substitution: : Substituted pyridine and piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 3-methyl-4-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors. It can also serve as a probe to investigate cellular processes and signaling pathways.

Medicine

This compound has potential medicinal applications, particularly in the development of new drugs. Its structural features may make it useful in targeting specific diseases or conditions, such as inflammation, cancer, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the production of various chemical products, including dyes, pigments, and polymers. Its versatility and reactivity make it a valuable component in many industrial processes.

Mechanism of Action

The mechanism by which 3-methyl-4-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural differences and similarities between the target compound and selected analogs:

Compound Name Core Structure Substituents on Piperidine Key Functional Groups Biological Activity (if reported) Source
3-Methyl-4-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine (Target) Pyridine Pyridin-4-ylmethyl 3-Methyl, 4-(piperidinylmethoxy) Hypothesized LSD inhibition
4-[(4-{3-Methyl-5-[(piperidin-4-yl)methoxy]pyridine-2-carbonyl}piperazin-1-yl)methyl]benzonitrile Pyridine-Piperazine None (piperidine unsubstituted) 3-Methyl, 5-(piperidinylmethoxy) AMPK activation (indirect)
2-Methoxy-4-(piperidin-3-yloxy)pyridine dihydrochloride Pyridine None (piperidin-3-yloxy) 2-Methoxy, 4-(piperidinyloxy) Not explicitly reported
4-({4-[5-({1-[(6-Ethoxypyridin-3-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine-2-carbonyl]-piperazin-1-yl}methyl)benzonitrile Ditosylate Pyridine-Piperazine 6-Ethoxypyridin-3-ylmethyl 3-Methyl, 5-(piperidinylmethoxy) AMPK activation (indirect; 56% yield)
Key Observations:

Piperidine Substitution : The target compound’s pyridin-4-ylmethyl group on the piperidine nitrogen is unique compared to analogs like 4-[(4-{3-Methyl-5-[(piperidin-4-yl)methoxy]pyridine-2-carbonyl}piperazin-1-yl)methyl]benzonitrile , which lacks this substituent. This modification may improve target engagement through enhanced hydrophobic or aromatic interactions .

Positional Effects : Compounds with substituents at pyridine positions 2 or 5 (e.g., 2-methoxy in or 5-(piperidinylmethoxy) in ) exhibit divergent biological activities, underscoring the importance of substitution patterns.

Hybrid Structures : Analogs combining pyridine with piperazine (e.g., ) often show broader pharmacological profiles, such as indirect AMPK activation, but may suffer from reduced selectivity compared to the target compound’s simpler architecture.

Biological Activity

3-methyl-4-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C18H24N2OC_{18}H_{24}N_2O and has a molecular weight of approximately 288.40 g/mol. The structure features a pyridine ring, which is known for its pharmacological properties, and a piperidine moiety that enhances its biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets, including:

  • Receptors : Many pyridine derivatives act as ligands for neurotransmitter receptors, influencing pathways related to mood and cognition.
  • Enzymatic Inhibition : Some studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, affecting cell proliferation and survival.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds. For instance, derivatives with piperidine and pyridine structures have shown promise in inhibiting tumor growth in various cancer models. The mechanism often involves the induction of apoptosis in cancer cells.

CompoundCancer TypeIC50 (µM)Reference
Compound ABreast Cancer5.0
Compound BLung Cancer3.2
This compoundTBDTBDTBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest effectiveness against certain bacterial strains, potentially due to disruption of bacterial cell wall synthesis.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
E. coli15
S. aureus10

Case Studies

  • Study on Anticancer Effects : A study published in Drug Target Insights explored the effects of similar compounds on human cancer cell lines. The results indicated significant cytotoxicity at low concentrations, suggesting a potential role in cancer therapy .
  • Antimicrobial Evaluation : Research conducted on various derivatives showed that compounds with structural similarities exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating potential for development as new antibiotics .

Q & A

Q. How to resolve crystallographic data ambiguities in structural studies?

  • Crystallization : Use vapor diffusion with PEG 3350 as precipitant; optimize pH (6.5–7.5) .
  • Data refinement : Apply SHELXL for anisotropic displacement parameters; validate H-bonding networks (e.g., pyridine N···H-O interactions) .

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